N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride
Description
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a 3-amino-2,4-difluorophenyl group linked to a propane sulfonamide backbone, with a hydrochloride counterion enhancing solubility. This compound is structurally tailored for applications in medicinal chemistry, leveraging the electron-withdrawing fluorine atoms for metabolic stability and the amino group for hydrogen bonding interactions. Its synthesis likely involves sulfonylation of a 3-amino-2,4-difluoroaniline precursor, followed by hydrochloric acid salt formation .
Properties
Molecular Formula |
C9H13ClF2N2O2S |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11;/h3-4,13H,2,5,12H2,1H3;1H |
InChI Key |
PIBVHCRHQWJYME-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-2,4-difluorobenzene.
Sulfonation: The 3-amino-2,4-difluorobenzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with 1-bromopropane to form the final product.
The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their distinguishing features:
| Compound Name (CAS No.) | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide HCl | 3-amino-2,4-difluorophenyl | C₉H₁₁ClF₂N₂O₂S | Amino group, difluoro substitution, HCl salt |
| N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide HCl (2306278-47-5) | 2,4-difluoro-3-formylphenyl | C₁₀H₁₀ClF₂NO₃S | Formyl group replaces amino; aromatic aldehyde functionality |
| N-(2,4-difluorophenyl)propane-1-sulfonamide (918523-57-6) | 2,4-difluorophenyl | C₉H₁₀F₂NO₂S | Lacks amino group; free base form |
| N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamide HCl (ENAH98CB78C4) | 4-amino-4-methylcyclohexyl | C₁₀H₂₁ClN₂O₂S | Aliphatic cyclohexyl ring; methyl substitution |
Functional Differences
- Amino Group vs. Formyl Group: The amino group in the target compound facilitates hydrogen bonding, making it suitable for targeting enzymes or receptors. In contrast, the formyl derivative (2306278-47-5) may serve as an intermediate for further functionalization (e.g., Schiff base formation) .
- Aromatic vs. Aliphatic Backbones: The cyclohexyl analog (ENAH98CB78C4) exhibits a non-aromatic structure, likely altering lipophilicity and pharmacokinetic profiles compared to the aromatic target compound .
- Salt Form : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations, whereas free-base analogs (e.g., 918523-57-6) may require protonation in physiological environments .
Biological Activity
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H12F2N2O2S·HCl
- Molecular Weight : 286.73 g/mol
- CAS Number : 1383745-19-4
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression, similar to other sulfonamide derivatives which are known to interfere with metabolic pathways in cancer cells.
- Antineoplastic Properties : Preliminary studies suggest that this compound exhibits antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Glioma Treatment
In a study involving U87-MG glioma cells, treatment with this compound at a concentration of 10 µM resulted in significant apoptosis. This was mediated by increased reactive oxygen species (ROS) production which led to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Case Study 2: Lung Cancer Inhibition
Another investigation focused on A549 lung cancer cells treated with the compound at a concentration of 5 µM. The results indicated a marked reduction in cell proliferation and migration, suggesting potential applications in lung cancer therapy .
Research Findings and Implications
Research indicates that this compound has promising biological activities that warrant further investigation. Its ability to induce apoptosis and inhibit cell proliferation positions it as a potential candidate for cancer therapy.
Future Directions
Further studies are needed to:
- Elucidate the precise molecular mechanisms underlying its biological effects.
- Conduct in vivo studies to assess its efficacy and safety profile.
- Explore its potential synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
